molecular formula C10H24NO2P B8394608 Isopropyl 3-aminopropyl(t-butyl)phosphinate

Isopropyl 3-aminopropyl(t-butyl)phosphinate

Cat. No. B8394608
M. Wt: 221.28 g/mol
InChI Key: GMPGYUWNXBAZKY-UHFFFAOYSA-N
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Patent
US05051524

Procedure details

A mixture of 11.0 g of isopropyl 2-cyanoethyl(t-butyl)phosphinate, 17.0 g of ammonia and 1.7 g of Raney-Nickel in 110 ml of ethanol is hydrogenated during 5 hours. The catalyst is filtered off and the solvent removed by evaporation. The crude oil is purified by Kugelrohr-distillation to yield isopropyl 3-aminopropyl(t-butyl)phosphinate as an oil, b.p. 155°/1 Pa, nD20 =1.4600.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][P:5]([C:11]([CH3:14])([CH3:13])[CH3:12])(=[O:10])[O:6][CH:7]([CH3:9])[CH3:8])#[N:2].N>C(O)C.[Ni]>[NH2:2][CH2:1][CH2:3][CH2:4][P:5]([C:11]([CH3:13])([CH3:12])[CH3:14])(=[O:10])[O:6][CH:7]([CH3:8])[CH3:9]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C(#N)CCP(OC(C)C)(=O)C(C)(C)C
Name
Quantity
17 g
Type
reactant
Smiles
N
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.7 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation
DISTILLATION
Type
DISTILLATION
Details
The crude oil is purified by Kugelrohr-distillation

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NCCCP(OC(C)C)(=O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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